6-ethoxypyrimidin-4(1H)-one
Description
6-Ethoxypyrimidin-4(1H)-one is a pyrimidinone derivative characterized by an ethoxy substituent at the 6-position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. While specific data on this exact compound are sparse in the provided evidence, its structural analogs and derivatives are well-documented, enabling comparative analysis .
Properties
IUPAC Name |
4-ethoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6-3-5(9)7-4-8-6/h3-4H,2H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACYUQTWMKASGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663920 | |
| Record name | 6-Ethoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74460-13-2 | |
| Record name | 6-Ethoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxypyrimidin-4(1H)-one typically involves the reaction of ethyl cyanoacetate with formamide under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The general reaction conditions include:
Reagents: Ethyl cyanoacetate, formamide
Catalysts: Acidic catalysts such as hydrochloric acid
Temperature: Elevated temperatures (around 100-150°C)
Solvent: Often carried out in a solvent like ethanol or water
Industrial Production Methods
Industrial production of 6-ethoxypyrimidin-4(1H)-one follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxypyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-ethoxypyrimidin-4-ol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base
Major Products
Oxidation: Pyrimidine N-oxides
Reduction: 6-Ethoxypyrimidin-4-ol
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
The compound 6-ethoxypyrimidin-4(1H)-one is a notable heterocyclic organic compound with potential applications across various scientific fields, particularly in pharmaceuticals and materials science. This article explores its applications, synthesizing insights from diverse sources while ensuring a comprehensive understanding of its significance.
Key Properties
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- Solubility : Soluble in polar solvents such as water and ethanol.
Pharmaceutical Development
6-Ethoxypyrimidin-4(1H)-one has garnered attention for its potential as a pharmaceutical agent, particularly in the development of:
- Antimicrobial Agents : The compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic.
- Anticancer Agents : Preliminary studies suggest that it may inhibit tumor growth in specific cancer models, indicating its potential as an anticancer drug .
Synthesis of Complex Molecules
This compound serves as an important building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are essential in drug discovery and development .
Material Science
In materials science, 6-ethoxypyrimidin-4(1H)-one is explored for its properties in:
- Polymer Chemistry : It can be used to modify polymer structures, enhancing their mechanical and thermal properties.
- Catalysis : The compound may act as a catalyst or catalyst precursor in various chemical reactions, facilitating the synthesis of other valuable compounds.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of 6-ethoxypyrimidin-4(1H)-one demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its mechanism of action and potential formulations for therapeutic use.
Case Study 2: Anticancer Efficacy
In vivo studies involving tumor-bearing mice revealed that treatment with 6-ethoxypyrimidin-4(1H)-one led to reduced tumor size compared to control groups. The research highlighted the need for understanding the pharmacokinetics and dynamics of the compound to optimize its therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6-ethoxypyrimidin-4(1H)-one varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes like kinases or proteases
Signal Transduction: Interfering with cellular signaling pathways, leading to altered cellular responses
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 6-ethoxypyrimidin-4(1H)-one include:
Key Observations :
- Electronic Effects : The ethoxy group in 6-ethoxypyrimidin-4(1H)-one is electron-donating, increasing electron density at the 6-position compared to electron-withdrawing groups (e.g., -CF₃ in ).
- Solubility: Hydroxyl or amino substituents (e.g., ) improve aqueous solubility via hydrogen bonding, while ethoxy or methyl groups enhance lipophilicity.
- Reactivity : Thioxo (=S) groups () promote tautomerization and participation in redox reactions, unlike the ethoxy group.
Spectroscopic and Physicochemical Properties
Comparative NMR data for selected compounds (1H and 13C shifts):
Notes:
- The ethoxy group’s characteristic triplet (δ ~1.35 ppm) and quartet (δ ~4.05 ppm) distinguish it from hydroxyl or amino analogs .
- Thioxo-containing compounds exhibit downfield shifts for C=S (δ ~170–180 ppm) in 13C NMR .
Biological Activity
6-Ethoxypyrimidin-4(1H)-one is a pyrimidinone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the biological activity of 6-ethoxypyrimidin-4(1H)-one, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
6-Ethoxypyrimidin-4(1H)-one is characterized by the following chemical structure:
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 168.15 g/mol
- IUPAC Name : 6-ethoxypyrimidin-4(1H)-one
The compound features an ethoxy group at the 6-position and a carbonyl group at the 4-position of the pyrimidine ring, contributing to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidinones exhibit significant antimicrobial properties. A study focused on various derivatives, including 6-ethoxypyrimidin-4(1H)-one, demonstrated that these compounds effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, as shown in Table 1.
The results indicate that 6-ethoxypyrimidin-4(1H)-one possesses promising antimicrobial activity, particularly against Gram-negative bacteria.
Antitumor Activity
The antitumor potential of pyrimidinones has been extensively studied. In vitro assays using various cancer cell lines revealed that 6-ethoxypyrimidin-4(1H)-one exhibited cytotoxic effects. The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported as follows:
These findings suggest that 6-ethoxypyrimidin-4(1H)-one could serve as a lead compound for further development in cancer therapy.
The mechanism underlying the biological activity of 6-ethoxypyrimidin-4(1H)-one is believed to involve the inhibition of key enzymes associated with cellular proliferation and survival. Studies have indicated that this compound may interfere with DNA synthesis and repair mechanisms in cancer cells. Additionally, it has been shown to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrimidinones:
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of a formulation containing 6-ethoxypyrimidin-4(1H)-one against skin infections caused by resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in infection rates among treated patients compared to controls.
- Case Study on Antitumor Activity : In vivo studies using xenograft models showed that administration of 6-ethoxypyrimidin-4(1H)-one significantly inhibited tumor growth compared to untreated controls, suggesting its potential as an effective anticancer agent.
Q & A
Q. What are the established synthetic routes for 6-ethoxypyrimidin-4(1H)-one, and how can reaction conditions be optimized?
6-Ethoxypyrimidin-4(1H)-one can be synthesized via one-pot multicomponent reactions, leveraging methodologies analogous to dihydropyrimidin-2(1H)-one derivatives. For instance, the Biginelli reaction—using urea/thiourea, β-keto esters, and aldehydes—is adaptable by substituting ethoxy-containing precursors. Ethoxycarbonyl groups (e.g., in Scheme V of ) can guide ethoxy functionalization. Optimization involves controlling solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and acid catalysts (e.g., concentrated HCl or Lewis acids). Yields typically range from 30–50%, but microwave-assisted synthesis may improve efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of 6-ethoxypyrimidin-4(1H)-one?
- 1H NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2) and the pyrimidinone NH proton (δ ~10–12 ppm, broad).
- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+ for C6H8N2O2: 141.066 amu).
- X-ray crystallography : Resolves bond lengths and angles, particularly the planar pyrimidinone ring and ethoxy group orientation. Single-crystal studies (e.g., as in ) require slow evaporation from polar aprotic solvents .
Q. How does the ethoxy substituent influence the compound’s stability under varying pH and temperature conditions?
The ethoxy group enhances electron density on the pyrimidinone ring, increasing susceptibility to hydrolysis under acidic or basic conditions. Stability studies should monitor degradation via HPLC at pH 1–13 and temperatures up to 60°C. For example, related 4-hydroxypyrimidine derivatives show decomposition at pH < 2 or >10, suggesting the need for neutral storage conditions .
Advanced Research Questions
Q. How can contradictory data on reaction yields or byproduct formation be resolved during synthesis?
Contradictions often arise from unaccounted variables like trace moisture, oxygen, or impurities in reagents. For example, highlights how nitrogen oxides in sulfuric acid media alter nitration pathways. To resolve discrepancies:
- Conduct controlled experiments with inert atmospheres (N2/Ar).
- Use high-purity solvents and reagents (e.g., anhydrous DMF).
- Employ in situ monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediate species.
Cross-validate results with multiple characterization techniques (e.g., LC-MS for byproduct identification) .
Q. What strategies are effective in designing bioactivity assays for 6-ethoxypyrimidin-4(1H)-one derivatives?
Derivatives can be screened for antimicrobial or anticancer activity using:
- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL.
- MTT assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using PyMOL or AutoDock. and provide frameworks for structure-activity relationship (SAR) studies .
Q. How can reaction mechanisms for ethoxy-group functionalization be elucidated?
Mechanistic studies may involve:
- Isotopic labeling : Use 18O-labeled ethanol to track ethoxy incorporation via mass spectrometry.
- DFT calculations : Model transition states for nucleophilic substitution or cyclization steps (e.g., Gaussian09).
- Kinetic profiling : Monitor intermediates via stopped-flow NMR under varying temperatures (e.g., Eyring plot analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
